
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities, including their use in pharmaceuticals for treating various medical conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide typically involves multiple steps, starting from ergoline or its derivatives. The process includes:
Alkylation: Introduction of the ethyl and methyl groups to the ergoline nucleus.
Amidation: Formation of the butanamide moiety through a reaction with an appropriate amine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation or other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative with potent psychoactive properties.
Ergotamine: Used in the treatment of migraines and cluster headaches.
Bromocriptine: Employed in the management of Parkinson’s disease and hyperprolactinemia.
Uniqueness
N-((8a)-2,6-Dimethylergolin-8-yl)-2-ethyl-2-methylbutanamide stands out due to its unique structural modifications, which may confer distinct biological activities and therapeutic potential compared to other ergoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
121879-58-1 |
|---|---|
Molecular Formula |
C23H33N3O |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[(6aR,9S,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-ethyl-2-methylbutanamide |
InChI |
InChI=1S/C23H33N3O/c1-6-23(4,7-2)22(27)25-15-11-18-16-9-8-10-19-21(16)17(14(3)24-19)12-20(18)26(5)13-15/h8-10,15,18,20,24H,6-7,11-13H2,1-5H3,(H,25,27)/t15-,18+,20+/m0/s1 |
InChI Key |
UXRWQKITDPCICD-QKYXUNIQSA-N |
Isomeric SMILES |
CCC(C)(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)C)N(C1)C |
Canonical SMILES |
CCC(C)(CC)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)C)N(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


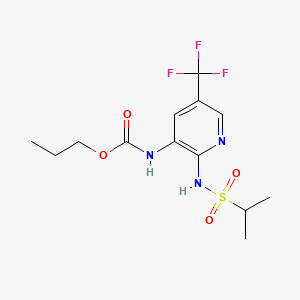
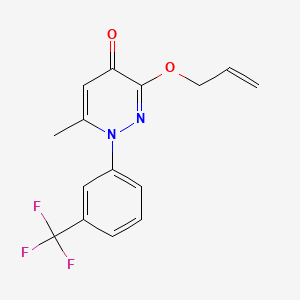
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

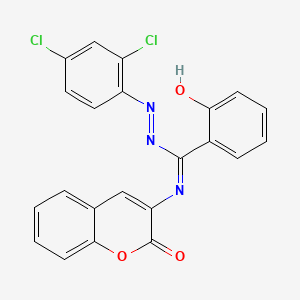
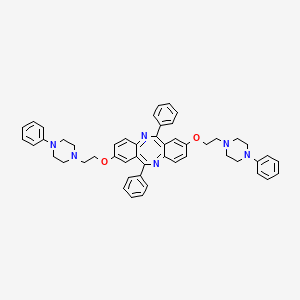
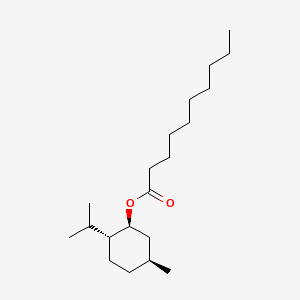

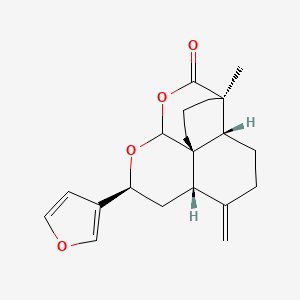

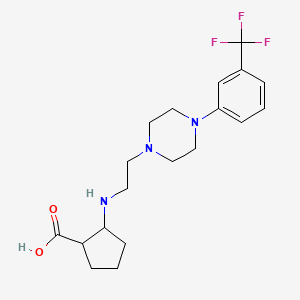
![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)


